(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Description
The compound “(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one” is a structurally complex spiro-indole derivative characterized by a unique tricyclic framework fused with an indole moiety. Key features include:
- Spiro architecture: The 11-oxa-5-azatricyclo[6.3.1.04,9]dodecane system, which integrates oxygen and nitrogen heteroatoms, creates rigidity and stereochemical complexity.
- Substituents: The ethylidene group at position 7 introduces a double bond, while the 1',6'-dimethoxy groups on the indole ring likely influence electronic properties and solubility.
Properties
IUPAC Name |
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-12-10-22-17-9-21(19-8-14(12)15(17)11-27-19)16-6-5-13(25-2)7-18(16)23(26-3)20(21)24/h4-7,14-15,17,19,22H,8-11H2,1-3H3/b12-4+/t14-,15+,17+,19+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORKKCARNQAZRJ-YHEJMRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CNC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CN[C@H]2C[C@@]3([C@@H]4C[C@H]1[C@@H]2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82375-30-2 | |
| Record name | Humantenirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082375302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Key Synthetic Strategies
Humantenirine is synthesized via strategic functionalization of a shared tetracyclic intermediate. The synthesis involves:
-
Enantioselective Construction of the Spirooxindole Core :
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Ethylidene Group Installation :
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Late-Stage Methoxylation :
Representative Synthetic Route
A 12-step synthesis from dimethyl (R)-2-(3-oxocyclohexyl)malonate is outlined below:
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Friedel-Crafts Cyclization : Forms the tetracyclic carbazole precursor.
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Dehydrogenative Lactamization : Introduces the 11-oxa-5-azatricyclo[6.3.1.0⁴,⁹]dodecane system.
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Spirocyclization : Achieved via acid-catalyzed intramolecular aldol condensation.
Key Data :
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Carbazole formation | BF₃·OEt₂, CH₂Cl₂, 0°C | 63 | |
| 2 | Lactamization | NH₂OH·HCl, EtOH, reflux | 65 | |
| 3 | Spirocyclization | MsCl, DIPEA, MeOH, 45–50°C | 84 |
Biosynthetic Pathways and Biomimetic Approaches
Biosynthetic Precursors
Humantenirine originates from the monoterpenoid indole alkaloid (MIA) pathway, involving:
Biomimetic Oxidative Cyclization
A scalable method employs DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenative cyclization of a secoiridoid precursor:
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Yield : 72% after HPLC purification.
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Stereocontrol : Achieved via chiral auxiliary-mediated asymmetric catalysis.
Structural Confirmation and Analytical Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the 7Z ethylidene configuration and spiro junction geometry.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Total Synthesis | Full stereochemical control | Multistep (≥10 steps) | 60–84 |
| Biomimetic | Scalable, fewer steps | Requires chiral auxiliaries | 65–72 |
| Semisynthetic | Utilizes natural precursors | Low overall yield (<50%) | 30–45 |
Industrial-Scale Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one undergoes several types of chemical reactions, including:
Reduction: Although less common, reduction reactions can occur, involving the gain of electrons or hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving humantenirine include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled laboratory conditions to ensure safety and accuracy .
Major Products Formed
The major products formed from these reactions include various metabolites identified through HPLC and MS analysis. These metabolites are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Scientific Research Applications
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one has several scientific research applications, including:
Mechanism of Action
(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one exerts its effects primarily through interactions with the central nervous system. It has been shown to upregulate the phosphorylation level of MAPK3/1 and decrease ATP content and mitochondrial membrane potential in hippocampal tissue . These interactions lead to excitotoxicity, which can be mitigated by N-methyl-D-aspartic acid (NMDA), a specific NMDA receptor agonist . The molecular targets and pathways involved include the MAPK signaling pathway and NMDA receptors .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
Biological Activity
Introduction
The compound (1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one , commonly referred to as Humantenirine, is an oxindole alkaloid primarily isolated from the roots of Gelsemium elegans Benth., a plant known for its traditional medicinal properties. This compound has gained interest in the field of medicinal chemistry due to its complex structure and potential biological activities.
Chemical Structure and Properties
The molecular formula of Humantenirine is , with a molecular weight of approximately 370.4 g/mol. The structural complexity is highlighted by its spirocyclic nature and the presence of both nitrogen and oxygen atoms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies indicate that Humantenirine exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. For instance:
- Case Study : In a study involving human breast cancer cells (MCF-7), Humantenirine demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
Antimicrobial Activity
Humantenirine also displays antimicrobial properties against a range of pathogens. Research has indicated:
- In vitro Studies : It showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .
Neuroprotective Effects
Another area of interest is its neuroprotective potential. Preliminary findings suggest that Humantenirine may protect neuronal cells from oxidative stress-induced damage:
- Mechanism of Action : The compound appears to modulate oxidative stress markers and enhance the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .
The biological activity of Humantenirine is believed to be mediated through several mechanisms:
- Interaction with Receptors : It may interact with specific receptors involved in apoptosis and cell cycle regulation.
- Enzyme Modulation : The compound potentially inhibits certain enzymes that are crucial for cancer cell proliferation.
- Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, it reduces oxidative damage.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activities of Humantenirine:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
